Boc-lys(Z)-gly-ome
Overview
Description
Boc-lys(Z)-gly-ome is a protected dipeptide used extensively in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain, coupled with a glycine residue . This compound is crucial in the field of peptide synthesis due to its stability and ease of deprotection under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-gly-ome typically involves the following steps:
Protection of Lysine: The lysine residue is first protected by introducing the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Protection: Using large reactors, lysine is protected with Boc and Z groups under controlled conditions to ensure high yield and purity.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected lysine with glycine efficiently, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-lys(Z)-gly-ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc and Z protecting groups using mild acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Z).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) with hydrogen for Z removal.
Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane (DCM).
Major Products:
Deprotected Lysine-Glycine Dipeptide: After deprotection, the major product is the lysine-glycine dipeptide, which can be further used in peptide synthesis.
Scientific Research Applications
Boc-lys(Z)-gly-ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Bioconjugation: The compound is employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels, for various biomedical applications.
Drug Development: Researchers use this compound in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
Material Science: The compound is also explored in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Boc-lys(Boc)-gly-ome: Similar to Boc-lys(Z)-gly-ome but with two Boc protecting groups instead of Boc and Z.
Fmoc-lys(Z)-gly-ome: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection.
Uniqueness:
Protection Strategy: this compound’s combination of Boc and Z protecting groups offers unique advantages in terms of stability and ease of deprotection compared to compounds with only Boc or Fmoc groups.
Versatility: The compound’s versatility in various synthetic and research applications makes it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLTKWGIAFVFG-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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